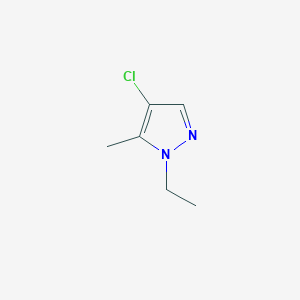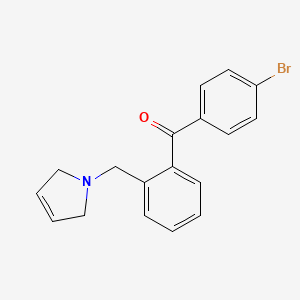
4-chloro-1-ethyl-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-chloro-1-ethyl-5-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of hydrazones. In the case of chlorinated pyrazoles, the introduction of a chlorine atom can be achieved through various halogenation reactions. For example, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . Although the specific synthesis of "4-chloro-1-ethyl-5-methyl-1H-pyrazole" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed that the pyrazole ring is substituted with amino, carbonitrile, and 2-chloro-ethyl groups . These studies highlight the importance of X-ray crystallography in understanding the three-dimensional arrangement of atoms within chlorinated pyrazoles.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, to introduce different functional groups. The reactivity of these compounds is influenced by the substituents present on the pyrazole ring. For example, the presence of a chloro substituent can activate the ring towards nucleophilic substitution reactions. The papers provided do not detail specific reactions for "4-chloro-1-ethyl-5-methyl-1H-pyrazole," but the chemical behavior of similar compounds suggests a range of possible transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like chlorine can affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice. For instance, the crystal packing in the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid makes use of weak C-H...A interactions . These interactions can influence the compound's melting point and solubility. The specific properties of "4-chloro-1-ethyl-5-methyl-1H-pyrazole" would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds .
Aplicaciones Científicas De Investigación
Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure, containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in various scientific fields :
-
Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
-
Agrochemistry : Pyrazoles are used in the development of agrochemicals due to their biological activity .
-
Coordination Chemistry : Pyrazoles can act as ligands, coordinating to metal ions .
-
Organometallic Chemistry : Pyrazoles can form organometallic complexes, which have applications in catalysis .
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported for the assembly of monosubstituted pyrazoles .
Safety And Hazards
“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .
Propiedades
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRMLYGHCJLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-5-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)












